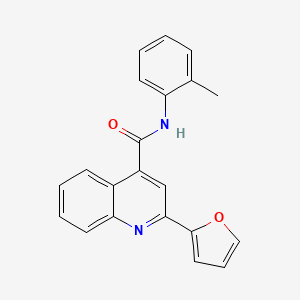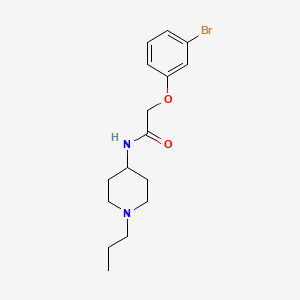![molecular formula C14H17Cl3N2O B5699577 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as TPA023, is a synthetic compound that belongs to the class of anxiolytic drugs. It is a selective agonist of GABA-A receptors, which are the main inhibitory neurotransmitter receptors in the brain. TPA023 has been studied extensively for its potential therapeutic applications in anxiety disorders, depression, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide has been extensively studied for its anxiolytic and antidepressant effects. It has been shown to reduce anxiety-like behavior in animal models, without causing sedation or motor impairment. This compound has also been studied for its potential to treat depression, as it has been shown to increase serotonin and norepinephrine levels in the brain. Additionally, this compound has been studied for its potential to treat alcohol withdrawal symptoms, as it has been shown to reduce alcohol intake in animal models.
Wirkmechanismus
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide is a selective agonist of GABA-A receptors, specifically targeting the alpha-2 and alpha-3 subunits. GABA-A receptors are the main inhibitory neurotransmitter receptors in the brain and are involved in the regulation of anxiety, mood, and sleep. This compound enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a reduction in anxiety and depression-like behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models, without causing sedation or motor impairment. It has also been shown to increase serotonin and norepinephrine levels in the brain, which are important neurotransmitters involved in mood regulation. Additionally, this compound has been shown to reduce alcohol intake in animal models, indicating its potential for the treatment of alcohol use disorder.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its selectivity for GABA-A receptors. This allows for more specific targeting of the receptors involved in anxiety and depression. Additionally, this compound has been shown to have minimal sedative or motor impairing effects, making it a useful tool for studying anxiety and depression-like behaviors in animal models. One limitation of using this compound in lab experiments is its potential for off-target effects, as it may interact with other receptors in the brain.
Zukünftige Richtungen
For 2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide research include further studies on its potential therapeutic applications in anxiety disorders, depression, and alcohol use disorder. Additionally, research on the potential for this compound to interact with other receptors in the brain and its long-term effects on brain function and behavior is needed. Further development of more selective and potent GABA-A receptor agonists may also be a future direction in this field.
Synthesemethoden
2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-chloroacetophenone with 4-methylpiperidine to form 2-bromo-4-chloro-N-(4-methylpiperidin-2-yl)acetamide. This intermediate is then reacted with 2,2,2-trichloroacetyl chloride in the presence of a base to yield this compound.
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N-[2-(4-methylpiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O/c1-10-6-8-19(9-7-10)12-5-3-2-4-11(12)18-13(20)14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUDOGPGDSVLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)

![3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5699520.png)

![9-[(4-chlorophenyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5699540.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5699549.png)


![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
